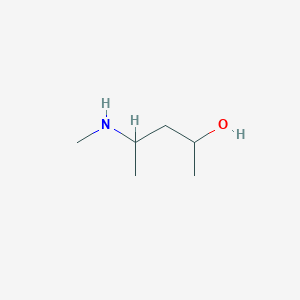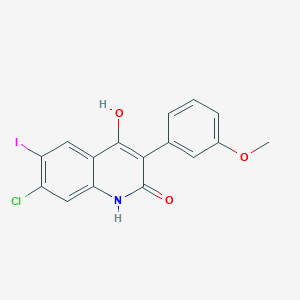
1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is an organic compound characterized by the presence of methoxymethoxy and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The methoxymethoxy group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products, depending on the conditions and reagents used.
Substitution: The methoxymethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Similar in structure but lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
Pentafluorosulfanyl-substituted benzene: Contains a pentafluorosulfanyl group instead of trifluoromethyl, leading to higher density and different detonation properties.
Trifluoromethylpyridine: A key structural motif in agrochemical and pharmaceutical ingredients, with different applications and properties compared to 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene.
Uniqueness: this compound is unique due to the combination of methoxymethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H8F6O2 |
|---|---|
Poids moléculaire |
274.16 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-18-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,5H2,1H3 |
Clé InChI |
WHIBVHZPQNMYHW-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)

![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
